LAURYL LACTATE

Descripción general

Descripción

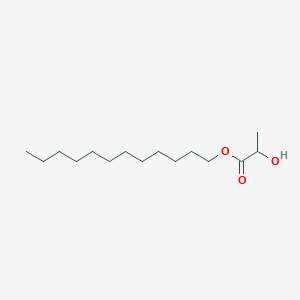

Propanoic acid, 2-hydroxy-, dodecyl ester, also known as Propanoic acid, 2-hydroxy-, dodecyl ester, is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.4 g/mol. The purity is usually 95%.

The exact mass of the compound Propanoic acid, 2-hydroxy-, dodecyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7752. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Propanoic acid, 2-hydroxy-, dodecyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-hydroxy-, dodecyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Productos cosméticos y de cuidado personal

Lactato de Laurilo: se usa ampliamente en la industria cosmética debido a sus propiedades como agente acondicionador de la piel: emoliente. Ayuda a suavizar y alisar la piel, por lo que es un ingrediente común en humectantes, productos de limpieza y otros artículos para el cuidado de la piel. Además, sirve como humectante, lo que significa que ayuda a retener la humedad en la piel .

Exfoliación

En el ámbito del cuidado personal, Lactato de Laurilo actúa como exfoliante. Facilita la eliminación de las células muertas de la piel, promoviendo la renovación de la superficie de la piel. Esto contribuye a una apariencia de la piel más clara y rejuvenecida, razón por la cual se encuentra en varias cremas y lociones exfoliantes .

Aplicaciones en la industria alimentaria

Como éster del ácido láctico, Lactato de Laurilo se puede utilizar en la industria alimentaria como agente aromatizante. Su seguridad como aditivo alimentario ha sido reconocida por la FDA, lo que significa que puede usarse para mejorar el sabor y el aroma de los productos alimenticios sin problemas de salud .

Excipiente farmacéutico

En las formulaciones farmacéuticas, Lactato de Laurilo se emplea por sus propiedades emolientes y de mejora de la penetración. Puede mejorar la administración de ingredientes farmacéuticos activos a través de la piel, por lo que es un excipiente valioso en los medicamentos tópicos .

Detección de lactato en entornos clínicos

Lactato de Laurilo: se puede utilizar en el desarrollo de nanobiosensores de alto rendimiento para la detección de lactato. Estos sensores son cruciales en entornos clínicos para controlar afecciones como sepsis, shock cardiogénico y enfermedad pulmonar grave, donde el monitoreo continuo de lactato es esencial .

Diagnóstico médico no invasivo

Los derivados del compuesto se están explorando como parte de herramientas no invasivas para el reconocimiento temprano de la sepsis mediante espectroscopia óptica. Este enfoque innovador tiene como objetivo estimar los niveles de lactato en sangre sin la necesidad de procedimientos invasivos .

Mecanismo De Acción

Target of Action

Lauryl Lactate’s primary targets are immune cells . It plays an indispensable role in energy metabolism and signal transduction during immune and inflammatory responses . It has been shown to interact with lactate dehydrogenase A (LDHA), a core enzyme in glycolysis and lactate metabolism .

Mode of Action

This compound, as a metabolic mediator, shapes immune cell fate and function . It has been found to have both immunosuppressive and augmenting effects on various immune cells, including T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions . It utilizes different transporters and signaling cascades in various immune cell types .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in glycolysis, where it is an end product . It also contributes to lactate homeostasis and the lactate shuttle . Furthermore, it plays a role in lactylation, a novel lactate-induced histone modification . This modification process could be driven by lactate .

Pharmacokinetics

It is known that lactate ions are metabolized ultimately to carbon dioxide and water .

Result of Action

This compound has been found to have significant molecular and cellular effects. It contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also mediates reprogramming of immune cells and enhances cellular plasticity . Moreover, it has been shown to enhance the proliferation capability of cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, under hypoxic settings, inhibiting mitochondrial oxidative phosphorylation and increasing glycolysis can increase both intracellular lactate and protein lactation levels . Furthermore, the lactate-related inflammatory microenvironment can influence the dynamic changes in inflammatory immune cells .

Análisis Bioquímico

Biochemical Properties

Lauryl Lactate participates in biochemical reactions much like its parent compound, lactic acid . Lactic acid is a key intermediate in various biochemical pathways, including glycolysis and the Cori cycle . It interacts with enzymes such as lactate dehydrogenase, which catalyzes the interconversion of lactate and pyruvate

Cellular Effects

Lactic acid, from which this compound is derived, plays a significant role in cellular metabolism . It influences cell function by participating in energy production pathways and can impact cell signaling pathways and gene expression

Molecular Mechanism

Lactic acid, the parent compound, exerts its effects at the molecular level through various mechanisms . It can bind to proteins and other biomolecules, influencing enzyme activity and gene expression

Dosage Effects in Animal Models

Lactate, the parent compound, has been studied in various animal models . These studies have provided insights into the effects of lactate at different dosages, including threshold effects and potential toxic effects at high doses . Similar studies on this compound could provide valuable information.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as lactic acid, given its structural similarity. Lactic acid is a key player in several metabolic pathways, including glycolysis and the Cori cycle . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels

Transport and Distribution

Lactic acid, the parent compound, is transported across cell membranes by monocarboxylate transporters

Subcellular Localization

Lactic acid, the parent compound, is known to be present in various subcellular compartments, including the cytosol and mitochondria

Propiedades

IUPAC Name |

dodecyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQMUBLXDAFBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

196321-22-9, 182246-22-6, 454184-58-8 | |

| Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196321-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182246-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(dodecyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454184-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40863737 | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow clear liquid; Faint fatty butter-like aroma | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910-0.925 (20°) | |

| Record name | Dodecyl lactate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1926/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6283-92-7 | |

| Record name | Lauryl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl 2-hydroxypropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAURYL LACTATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5SU0BFK7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Lauryl lactate acts as a penetration enhancer, primarily targeting the stratum corneum, the outermost layer of the skin. It is believed to disrupt the lipid organization within the stratum corneum, increasing its fluidity and permeability. This facilitates the diffusion of drug molecules across the skin barrier, ultimately enhancing absorption. For example, this compound significantly improved the permeation of indomethacin, a non-steroidal anti-inflammatory drug, in rat studies.

A: [] Yes, this compound shows promise as a component in lipid-based drug delivery systems, such as Nanostructured Lipid Carriers (NLCs), for poorly water-soluble and poorly lipid-soluble drugs. Research has demonstrated that this compound, due to its intermediate polarity, contributes to creating a versatile lipid core within NLCs. This core can accommodate and homogenously distribute drugs with a wide range of lipophilicities (logP 0 to 10), potentially improving their solubility and bioavailability.

A: [, ] this compound is frequently incorporated into transdermal patches to enhance the delivery of drugs through the skin. For instance, in the Ortho Evra patch, a combined hormonal contraceptive, this compound facilitates the penetration of ethinyl estradiol and norelgestromin into the bloodstream. Its inclusion in such systems is crucial for achieving consistent and therapeutically relevant drug concentrations over extended periods.

ANone: While specific studies on the environmental impact of this compound are limited within the provided research, it is crucial to consider its potential effects due to its increasing use in various applications. Further research is needed to assess its biodegradability, potential for bioaccumulation, and ecotoxicological effects to ensure its sustainable and environmentally responsible utilization.

A: [] this compound can be synthesized via esterification using dodecanol (lauryl alcohol) and lactic acid. The use of a catalyst, such as Dawson phosphotungstic acid, can significantly enhance the reaction rate and yield of this compound. This method offers a relatively simple and efficient route for its production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)

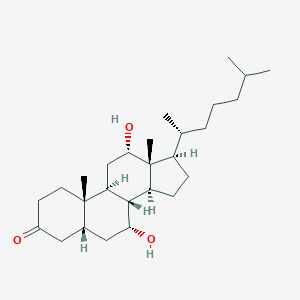

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)